2-Bromoanthracene
Overview
Description
2-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is a compound of interest due to its potential applications in organic synthesis and material science. The presence of the bromine atom on the anthracene ring system allows for further chemical modifications, making it a versatile intermediate for the synthesis of various anthracene derivatives.
Synthesis Analysis
The synthesis of bromoanthracene derivatives has been explored through various methods. For instance, hexabromoanthracenes were synthesized by direct bromination of 9,10-dibromoanthracene, leading to the formation of tetrabromoanthracene derivatives upon further reactions . Another approach involved a bromine-lithium exchange using tert-butyllithium at low temperatures, which initiated a cascade process to produce pentacyclic 13-azadibenzo[a,de]anthracenes . Additionally, a novel potential tridentate ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, was synthesized, showcasing the versatility of bromoanthracene as a precursor for ligand synthesis .
Molecular Structure Analysis
The molecular structure of bromoanthracene derivatives is characterized by the presence of bromine atoms on the anthracene ring, which can significantly influence the electronic properties of the molecule. For example, the 1,8-bis(dimethylamino)-9-bromoanthracene ligand exhibited unsymmetrical structures with coordination of only one NMe2 group toward the central boron atom, indicating the influence of the bromine substituent on the molecule's geometry .
Chemical Reactions Analysis
Bromoanthracene derivatives participate in various chemical reactions. The photochemical reactions of 2-bromotropone with 9,10-dicyanoanthracene resulted in products with anthracene skeletons, indicating the reactivity of bromoanthracenes under light irradiation . Furthermore, reactions of 2-bromo-2-nitroethenylphosphonates with anthracene led to products through [4+2] cycloaddition and electrophilic substitution, demonstrating the electrophilic nature of bromoanthracene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoanthracene derivatives are influenced by the bromine substituents. For instance, the photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene were investigated, revealing solvent-dependent emission spectra and quenching effects by electron donors, which are indicative of the compound's photophysical behavior . The presence of bromine also facilitates further functionalization, as seen in the synthesis of a novel potential tridentate anthracene ligand .
Scientific Research Applications
1. Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) Devices
- Application : 2-Bromoanthracene is a useful building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes that are used in OFETs and OLEDs devices .
- Method : Top contact organic thin-film transistors (OTFTs) based on 2-(anthracen-2-yl)tetracene (TetAnt), a p-type tetracene derivative, showed a hole mobility of up to 0.79 cm² V⁻¹ s⁻¹ . Another compound, 2-(Anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), also achieved a high hole mobility of 0.1 cm² V⁻¹ s⁻¹ .
- Results : An OLED device based on a mixture of blue emitting 2-fluorenyl-2-anthracene and greenish-yellow emitting 2-anthryl-2-anthracence showed unusual solid-state white-light emission with the CIE coordinates (0.33, 0.34) at 10 V .
2. Synthesis of 2,9,10-Trisubstituted Anthracene Derivatives
- Application : Highly brominated anthracenes like 2-Bromoanthracene are used as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives .
- Method : When 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products . Pyridine-induced elimination of hexabromide afforded 2,9,10-tribromoanthracene in 75% yield .
- Results : The tribromide was transformed to trimethoxy compound and trinitrile by copper-assisted nucleophilic substitution reactions .
3. Dye-Sensitized Solar Cells
- Application : 2-Bromoanthracene is used as a dye sensitizer in dye-sensitized solar cells .
- Method : The structure of the molecule is based on a Donor-π bridge-Acceptor. Different types of donors are investigated. This work is based on Hartree-Fock (HF) and Density functional theory (DFT), which analyze the molecular and electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer of Bromoanthracene .
- Results : Ultraviolet-visible (UV-Vis) spectrum were analyzed using Time Dependent-Density Functional Theory (TD-DFT). The theoretical results have demonstrated that TDDFT calculations using the polarizable continuum model (PCM) were logically capable of predicting the excitation energies, the absorption, and the emission spectra of the molecules .
4. Photodimerization of Anthracenes
- Application : 2-Bromoanthracene is used in the investigation of the photodimerization of anthracenes .
- Method : Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B .
- Results : Estimated k values, derived from the presented kinetic model, showed that the dimerization of A .
5. Organic Dichroic Dyes
- Application : Symmetric Bromoanthracene is applied in the manufacture of organic dichroic dyes .
- Method : The structure of the molecule is based on a Donor-π bridge-Acceptor. Different types of donors are investigated. This work is based on Hartree-Fock (HF) and Density functional theory (DFT), which analyze the molecular and electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer of Bromoanthracene .
- Results : Ultraviolet-visible (UV-Vis) spectrum were analyzed using Time Dependent-Density Functional Theory (TD-DFT). The theoretical results have demonstrated that TDDFT calculations using the polarizable continuum model (PCM) were logically capable of predicting the excitation energies, the absorption, and the emission spectra of the molecules .
6. Photoreactivity of Anthracene Mixture
- Application : 2-Bromoanthracene is used in the investigation of the photoreactivity of an anthracene mixture .
- Method : Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B .
- Results : Estimated k values, derived from the presented kinetic model, showed that the dimerization of A was 10 times faster in comparison with B when compounds were investigated in separate samples, and 2 times faster when compounds were prepared in the mixture .
Safety And Hazards
Future Directions
2-Bromoanthracene is being utilized more often in chemistry and materials sciences due to its unique rigid molecular structure and photoreactivity . Its photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Future research could focus on better understanding the photodimerization processes to facilitate the rational photofabrication of mix-anthracene-based materials .
properties
IUPAC Name |
2-bromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBCVWIECUMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492758 | |
Record name | 2-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoanthracene | |
CAS RN |
7321-27-9 | |
Record name | 2-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromanthracen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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